molecular formula C13H17NO3S B2978935 (4-(Methylsulfonyl)piperidin-1-yl)(phenyl)methanone CAS No. 1204701-50-7

(4-(Methylsulfonyl)piperidin-1-yl)(phenyl)methanone

Cat. No. B2978935
CAS RN: 1204701-50-7
M. Wt: 267.34
InChI Key: DYTXIOWDJBZXHJ-UHFFFAOYSA-N
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Description

“(4-(Methylsulfonyl)piperidin-1-yl)(phenyl)methanone” is a chemical compound. It has been mentioned in the context of the crystal structure of BTK kinase domain .


Synthesis Analysis

The synthesis of similar compounds has been described in various studies. For instance, a series of novel sEH inhibitors containing a N-substituted piperidine ring with pyrazole as a pharmacophore lead for sEH inhibition have been designed, synthesized, and evaluated . Another study mentioned the preparation of a compound by treating compound 4b with 4-methoxy phenyl isocyanate .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Mallesha and Mohana (2014) detailed the synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, which showed good antimicrobial activity against bacterial and fungal strains. This research suggests the compound's potential in developing new antimicrobial agents (Mallesha & Mohana, 2014).

Thermal and Structural Studies

Karthik et al. (2021) conducted thermal, optical, etching, and structural studies along with theoretical calculations on a related compound. Their findings provide insight into the compound's stability and potential for further applications in material science (Karthik et al., 2021).

Biological Activities

Wang et al. (2015) synthesized N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group, showing favorable herbicidal and insecticidal activities. This indicates the compound's utility in agricultural applications (Wang et al., 2015).

Antileukemic Activity

Vinaya et al. (2011) explored the anticancer effect of (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone derivatives, identifying compounds with significant antiproliferative activity against leukemia cells. This suggests the compound's potential in cancer therapy (Vinaya et al., 2011).

Antidepressant Properties

Colpaert et al. (2004) investigated a derivative, (3-chloro-4-fluoro-phenyl)-[4-fluoro-4-[[(5-methyl-pyridin-2-ylmethyl)-amino]-methyl]piperidin-1-yl]-methanone (F 13640), for its antidepressant and analgesic properties, offering a new approach to treating chronic pain and possibly depressive disorders (Colpaert et al., 2004).

properties

IUPAC Name

(4-methylsulfonylpiperidin-1-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-18(16,17)12-7-9-14(10-8-12)13(15)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTXIOWDJBZXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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